molecular formula C17H34O2 B12606818 Methyl (13S)-13-methylpentadecanoate CAS No. 900520-98-1

Methyl (13S)-13-methylpentadecanoate

Cat. No.: B12606818
CAS No.: 900520-98-1
M. Wt: 270.5 g/mol
InChI Key: FRGDXZRZDAJTOU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Constitutional Isomerism

IUPAC Nomenclature and Systematic Classification

The systematic name methyl (13S)-13-methylpentadecanoate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is pentadecanoic acid (a 15-carbon saturated fatty acid), with a methyl substituent at position 13 and a methyl ester functional group at the carboxyl terminus. The (13S) designation specifies the stereochemistry of the branched methyl group, indicating an S-configuration at carbon 13.

The molecular formula is $$ \text{C}{17}\text{H}{34}\text{O}{2} $$ , with a molecular weight of 270.5 g/mol . The structural formula (Fig. 1) illustrates the ester group ($$ \text{COOCH}3 $$) and the methyl branch:

$$
\text{CH}3(\text{CH}2){12}\text{CH}(\text{CH}3)\text{COOCH}_3
$$

This structure places the compound within the broader class of anteiso-methyl-branched fatty acid esters , distinguished by their branching two carbons from the terminal methyl group (ω-2).

Branching Pattern Analysis: Anteiso Configuration

The anteiso configuration is defined by a methyl branch on the ante-penultimate carbon (ω-2) of the acyl chain. For this compound, the 15-carbon pentadecanoate backbone positions the methyl group at carbon 13, satisfying the anteiso criterion (Fig. 2). This branching disrupts molecular packing, reducing melting points compared to linear homologs.

The stereochemical origin of the S-configuration arises from biosynthetic pathways in bacteria, where branched-chain amino acids like isoleucine serve as primers for anteiso fatty acid synthesis. While most natural anteiso compounds exhibit the S-enantiomer, trace R-configurations have been observed in soil bacteria.

Table 1: Key Structural Features of this compound
Feature Description
IUPAC Name This compound
Molecular Formula $$ \text{C}{17}\text{H}{34}\text{O}_{2} $$
Molecular Weight 270.5 g/mol
Branching Position Carbon 13 (ω-2)
Configuration S-enantiomer
Functional Groups Methyl ester, methyl branch

Comparative Structural Analysis with Linear Homologs

Branched esters like this compound exhibit distinct physicochemical properties compared to linear analogs. For instance:

  • Melting Points : The anteiso branch lowers melting points by impeding crystalline lattice formation. Linear methyl palmitate ($$ \text{C}{17}\text{H}{34}\text{O}_{2} $$) melts at 32–35°C, while the branched analog remains liquid at lower temperatures (exact data pending experimental confirmation).
  • Solubility : Increased hydrophobicity from branching enhances solubility in nonpolar solvents like chloroform.
  • Synthetic Pathways : Linear esters derive from straight-chain fatty acids (e.g., palmitic acid), whereas branched variants require primers like 2-methylbutyryl-CoA.
Table 2: Branched vs. Linear Fatty Acid Methyl Esters
Property This compound Methyl Palmitate (Linear)
Molecular Formula $$ \text{C}{17}\text{H}{34}\text{O}_{2} $$ $$ \text{C}{17}\text{H}{34}\text{O}_{2} $$
Branching Anteiso (C13) None
Melting Point Lower (estimated) 32–35°C
Biosynthetic Primer 2-Methylbutyryl-CoA Acetyl-CoA
Solubility in Chloroform High High

The structural divergence between branched and linear esters underscores the role of molecular geometry in modulating lipid behavior, particularly in membrane fluidity and industrial lubricant design.

Properties

CAS No.

900520-98-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl (13S)-13-methylpentadecanoate

InChI

InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1

InChI Key

FRGDXZRZDAJTOU-INIZCTEOSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Materials Required:

    • Fatty acid precursor (e.g., 13-methylpentadecanoic acid)
    • Methanol
    • Potassium hydroxide (KOH) as the base catalyst
    • Hexane as the solvent
  • Steps:

    • Weigh 50 mg of the fatty acid precursor into a Reacti-Vial containing a magnetic stirrer.
    • Add 1 mL hexane and 2 mL of 4 mol/L KOH in methanol.
    • Cap the vial and heat at 50°C for 30 minutes using a Reacti-Therm module.
    • Cool to room temperature and add 1 mL of water.
    • Separate the organic layer and transfer it to a GC vial for further analysis.

Advantages:

  • Simple procedure requiring inexpensive reagents.
  • Effective for producing FAMEs with minimal emulsification during phase separation.

Limitations:

  • Base esterification may yield fewer FAME peaks compared to acidic methods, as observed in comparative studies.

Acid-Catalyzed Esterification

Acid-catalyzed esterification using boron trifluoride (BF₃) in methanol is another widely used method to synthesize methyl esters.

Procedure:

  • Materials Required:

    • Fatty acid precursor
    • Methanol
    • Boron trifluoride (BF₃) as the Lewis acid catalyst
    • Hexane
  • Steps:

    • Weigh 50 mg of the fatty acid precursor into a Reacti-Vial containing a magnetic stirrer.
    • Add 1 mL hexane and 0.5 mL BF₃-methanol solution.
    • Cap the vial and heat at 50°C for 30 minutes using a Reacti-Therm module.
    • Cool to room temperature and add 1 mL of water.
    • Separate the organic layer and transfer it to a GC vial for analysis.

Advantages:

  • Produces more FAME peaks compared to base esterification.
  • Efficient reaction with minimal emulsification during workup.

Limitations:

  • Requires handling of strong acids, which may pose safety risks.

Direct Methylation Using Methanol

Direct methylation is another approach to prepare methyl esters by reacting methanol directly with fatty acids under specific conditions.

Procedure:

  • Combine fatty acid precursor with methanol in the presence of heat or a catalyst.
  • Allow the reaction to proceed until complete esterification occurs.

Advantages:

  • Simplifies reaction setup by eliminating intermediate steps.

Limitations:

  • May require extended reaction times or higher temperatures for complete conversion.

Preparation from Natural Sources

This compound can also be derived from natural sources such as microalgae or animal tissues through extraction and subsequent esterification.

Steps:

  • Extract fatty acids from natural sources like C. variabilis microalgae or baboon liver lipids.
  • Purify the extracted fatty acids using chromatography techniques.
  • Perform esterification using either base-catalyzed or acid-catalyzed methods.

Data Table: Comparative Analysis of Esterification Methods

Method Catalyst Temperature Reaction Time Yield Quality Safety Considerations
Base-Catalyzed KOH 50°C 30 min Moderate Requires handling of bases
Acid-Catalyzed BF₃-methanol 50°C 30 min High Strong acids pose risks
Direct Methylation Heat/Catalyst Variable Variable Moderate Simplified setup
Natural Source Extraction + Esterification None/Varies Variable Variable Moderate Complex extraction process

Chemical Reactions Analysis

Types of Reactions

Methyl (13S)-13-methylpentadecanoate can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 13th carbon can be oxidized to form a carboxyl group, resulting in the formation of 13-methylpentadecanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 13-methylpentadecanoic acid.

    Reduction: 13-methylpentadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (13S)-13-methylpentadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.

Mechanism of Action

The mechanism of action of Methyl (13S)-13-methylpentadecanoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, leading to the production of bioactive metabolites that modulate various biological pathways.

Comparison with Similar Compounds

Structural Analogues: Branching Position and Chain Length

Methyl (13S)-13-methylpentadecanoate belongs to the anteiso-branched FAME family. Key analogues include:

Compound Name CAS Molecular Formula Branch Position Configuration Molecular Weight Purity Storage Condition
This compound 5487-50-3 C₁₇H₃₄O₂ C-13 anteiso (S) 270.45 >98% < -20°C
Methyl 14-methylpentadecanoate 5129-60-2 C₁₇H₃₄O₂ C-14 iso 270.45 >98% < -20°C
Methyl 13-methyltetradecanoate 5129-59-9 C₁₆H₃₂O₂ C-13 anteiso 256.42 >98% < -20°C
Ethyl 13-methyltetradecanoate 64317-63-1 C₁₇H₃₄O₂ C-13 anteiso 270.45 N/A N/A

Key Differences :

  • Branching Position: Iso-branched compounds (e.g., methyl 14-methylpentadecanoate) have a methyl group on the terminal carbon of an even-numbered chain, altering melting points and solubility compared to anteiso isomers .
  • Chain Length: Methyl 13-methyltetradecanoate (C16) has a shorter carbon backbone, reducing hydrophobicity relative to pentadecanoate derivatives .
  • Ester Group: Ethyl esters (e.g., ethyl 13-methyltetradecanoate) exhibit higher volatility than methyl esters, impacting GC-MS retention times .

Analytical Differentiation

Collisional activated dissociation (CAD) in mass spectrometry distinguishes isomers via unique fragmentation patterns:

  • This compound: Produces fragments at m/z 199 and 213, indicative of anteiso branching at C-13 .
  • Methyl 14-methylpentadecanoate: Generates m/z 227 and 199, characteristic of iso branching at C-14 .

Chromatographic Behavior :

  • Retention times increase with chain length and branching complexity. For example, methyl 13-methyltetradecanoate (C16) elutes earlier than pentadecanoate derivatives in GC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.